

# A Technical Guide to Sulfo-Cyanine7 Carboxylic Acid for Advanced Research Applications

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## Compound of Interest

Compound Name: **Sulfo-Cyanine7 carboxylic acid**

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Sulfo-Cyanine7 carboxylic acid**, a near-infrared (NIR) fluorescent dye. Its intrinsic properties, including high water solubility and strong fluorescence emission in the NIR spectrum, make it a valuable tool for a range of applications in biomedical research and drug development, particularly for *in vivo* imaging.

## Core Chemical Structure and Properties

**Sulfo-Cyanine7 carboxylic acid** is a water-soluble, near-infrared fluorescent dye.<sup>[1][2]</sup> The core structure belongs to the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings (indolenine) joined by a polymethine chain. The presence of sulfonate groups ( $-\text{SO}_3^-$ ) confers high hydrophilicity and aqueous solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding.<sup>[3]</sup> The terminal carboxylic acid ( $-\text{COOH}$ ) group serves as a reactive handle for bioconjugation, allowing the dye to be covalently attached to biomolecules after activation.<sup>[1][4]</sup>

## Physicochemical and Spectral Data

The key quantitative properties of **Sulfo-Cyanine7 carboxylic acid** are summarized below, providing a basis for experimental design and application.

Property	Value	Reference
Molecular Formula	C <sub>37</sub> H <sub>43</sub> N <sub>2</sub> KO <sub>8</sub> S <sub>2</sub>	[4]
Molecular Weight	746.97 g/mol	[1][4]
CAS Number	2104632-29-1 (inner salt); 2104632-30-4 (sodium salt)	[1][4]
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~750 nm	[3]
Emission Maximum ( $\lambda_{\text{em}}$ )	~773 nm	[3]
Molar Extinction Coeff.	~240,600 L·mol <sup>-1</sup> ·cm <sup>-1</sup> (Value for NHS ester)	[5]
Solubility	Good solubility in water, DMF, and DMSO	[1]
Appearance	Dark green powder	[5]

## Bioconjugation of Sulfo-Cyanine7 Carboxylic Acid to Proteins

The carboxylic acid group of Sulfo-Cyanine7 is not directly reactive with amine groups on proteins. It requires activation, typically via carbodiimide chemistry, to form a stable amide bond with primary amines (e.g., the  $\epsilon$ -amino group of lysine residues). The following protocol details a standard procedure for labeling an antibody.

### Experimental Protocol: Antibody Labeling via EDC/Sulfo-NHS Chemistry

This two-step protocol first activates the dye's carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to create a more stable, amine-reactive intermediate, which then reacts with the antibody.

Materials:

- **Sulfo-Cyanine7 carboxylic acid**

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL[6]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., 1X PBS, pH 7.4-8.5)[6]
- Purification column (e.g., gel filtration spin column)[7][8]

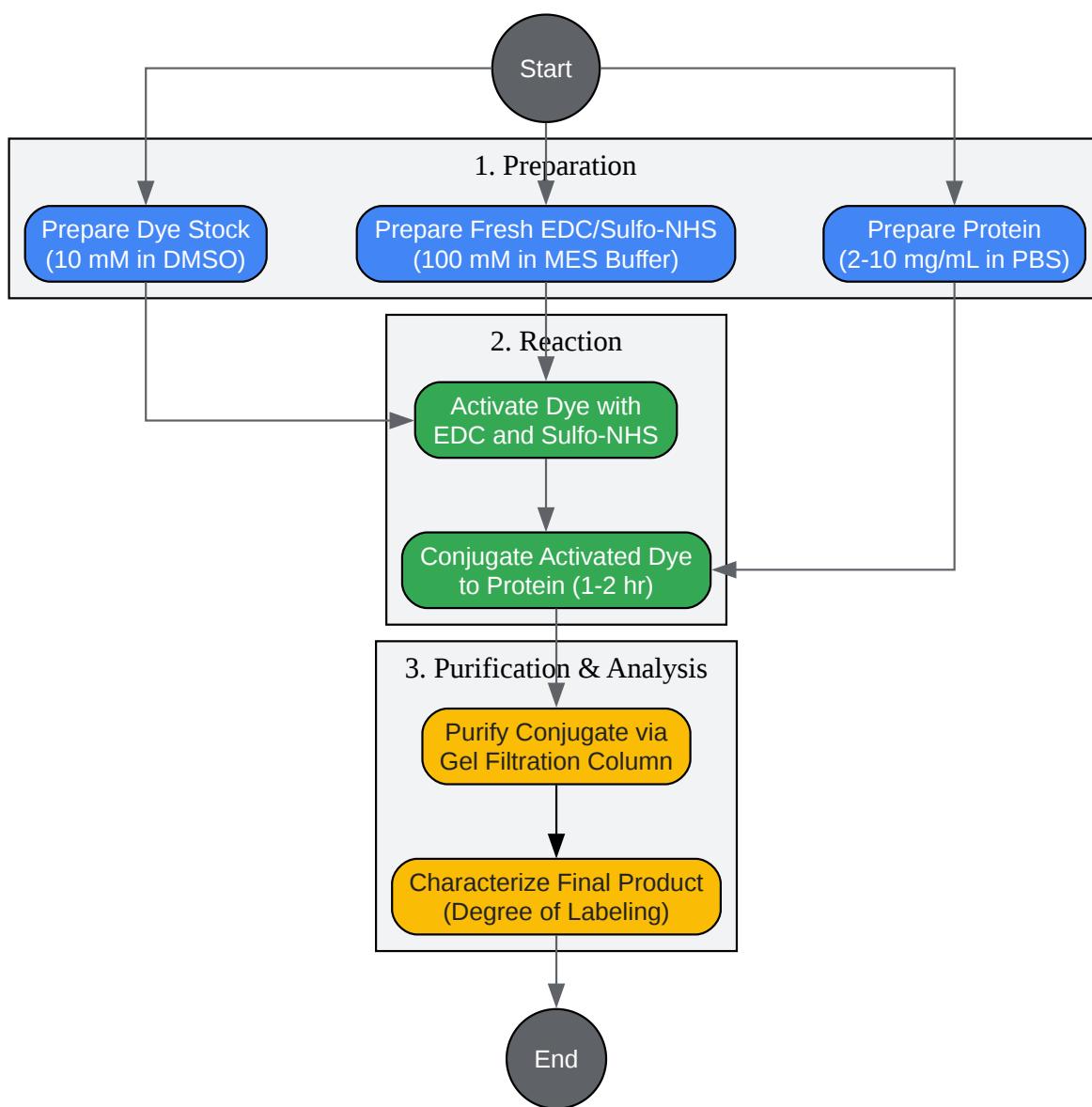
#### Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **Sulfo-Cyanine7 carboxylic acid** in anhydrous DMF or DMSO.[6]
  - Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0). Prepare these fresh immediately before use.
  - Ensure the antibody solution is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[6] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged.[6]
- Activation of **Sulfo-Cyanine7 Carboxylic Acid**:
  - In a microcentrifuge tube, combine 10 µL of the 10 mM dye stock solution with 50 µL of Activation Buffer.
  - Add 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS to the dye solution.
  - Vortex the mixture gently and incubate for 15-30 minutes at room temperature in the dark to form the Sulfo-NHS ester intermediate.

- Conjugation to the Antibody:
  - Add the entire activation mixture to your antibody solution. A common starting point is a 10-fold molar excess of dye to protein.[6]
  - Adjust the pH of the reaction mixture to 7.4-8.5 if necessary using a suitable buffer (e.g., 1 M sodium bicarbonate).[6]
  - Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing or inversion every 15 minutes can improve labeling efficiency.[6]
- Purification of the Conjugate:
  - Prepare a gel filtration spin column according to the manufacturer's instructions to remove unconjugated dye and reaction byproducts.[8]
  - Equilibrate the column with PBS buffer.[8]
  - Apply the reaction mixture to the center of the column.
  - Centrifuge the column to elute the purified, labeled antibody.[8]
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

## Visualizing the Experimental Workflow

The logical flow of the bioconjugation process can be represented as a clear, step-by-step diagram.

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Caption: Bioconjugation workflow for labeling proteins with **Sulfo-Cyanine7 carboxylic acid**.

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